molecular formula C16H14O2 B14277934 4-(4-Methoxyphenyl)-2H-1-benzopyran CAS No. 138330-21-9

4-(4-Methoxyphenyl)-2H-1-benzopyran

Cat. No.: B14277934
CAS No.: 138330-21-9
M. Wt: 238.28 g/mol
InChI Key: NTYGCDFDPMDKGI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a methoxy group attached to a phenyl ring, which is further connected to a benzopyran structure. The presence of the methoxy group can influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2H-1-benzopyran typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of p-anisaldehyde and acetophenone in the presence of a base, such as potassium hydroxide, to form the intermediate product. This intermediate can then undergo cyclization to form the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form a dihydro derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Methoxyphenyl isocyanate
  • 4-Methoxyphenylacetylene

Uniqueness

4-(4-Methoxyphenyl)-2H-1-benzopyran is unique due to its benzopyran structure combined with a methoxy-substituted phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzopyran ring can enhance its stability and reactivity in certain chemical reactions .

Properties

CAS No.

138330-21-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2H-chromene

InChI

InChI=1S/C16H14O2/c1-17-13-8-6-12(7-9-13)14-10-11-18-16-5-3-2-4-15(14)16/h2-10H,11H2,1H3

InChI Key

NTYGCDFDPMDKGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCOC3=CC=CC=C23

Origin of Product

United States

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